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Compound of Interest

Compound Name: N3-L-Dab(Fmoc)-OH

Cat. No.: B2547057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα-Fmoc-Nγ-azido-L-

diaminobutyric acid, a key building block in modern peptide chemistry and drug development.

This non-canonical amino acid facilitates the introduction of a versatile azide moiety into

peptide sequences, enabling a broad range of bioconjugation applications through "click

chemistry."

Core Compound Data
The following table summarizes the key quantitative data for Nα-Fmoc-Nγ-azido-L-

diaminobutyric acid.
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Parameter Value References

Chemical Name

(2S)-4-azido-2-({[(9H-fluoren-

9-

yl)methoxy]carbonyl}amino)but

anoic acid

[1][2]

Common Synonyms

Fmoc-Dab(N3)-OH, Fmoc-γ-

azidohomoalanine, Fmoc-Aha-

OH

[2][3]

CAS Number 942518-20-9

Molecular Formula C₁₉H₁₈N₄O₄

Molecular Weight 366.37 g/mol

Experimental Protocols
The primary application of Nα-Fmoc-Nγ-azido-L-diaminobutyric acid is its incorporation into a

peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS). The introduced azide

group then serves as a chemical handle for subsequent modifications, most notably the

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Incorporation of Fmoc-Dab(N3)-OH into a
Peptide Sequence via SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate the azido-

amino acid onto a resin-bound peptide chain.

Materials:

Fmoc-protected resin (e.g., Rink Amide resin)

Nα-Fmoc-Nγ-azido-L-diaminobutyric acid

Coupling reagent (e.g., HBTU, HATU)

Base (e.g., N,N-Diisopropylethylamine - DIPEA)
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20% Piperidine in Dimethylformamide (DMF)

Dimethylformamide (DMF)

Dichloromethane (DCM)

Solid-phase synthesis vessel

Shaker or bubbler for mixing

Methodology:

Resin Swelling: Place the peptide-resin in the synthesis vessel and wash with DMF (3 x 5 mL

per gram of resin) for 20 minutes to swell the resin.

Fmoc Deprotection:

Drain the DMF.

Add the 20% piperidine/DMF solution to the resin.

Agitate for 5 minutes.

Drain the solution.

Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes to

ensure complete deprotection.

Wash the resin thoroughly with DMF (5 x 5 mL per gram of resin).

Amino Acid Coupling:

In a separate vial, dissolve Nα-Fmoc-Nγ-azido-L-diaminobutyric acid (3-5 equivalents

relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin.
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Agitate the mixture for 1-2 hours at room temperature.

Monitor the coupling reaction completion using a qualitative test (e.g., ninhydrin test). If the

test is positive, repeat the coupling step.

Washing: Wash the resin with DMF (3 x 5 mL per gram of resin) and then with DCM (3 x 5

mL per gram of resin) to remove any unreacted reagents and byproducts.

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the

peptide sequence.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) on Resin
This protocol describes the "clicking" of an alkyne-containing molecule to the azide-

functionalized peptide while it is still attached to the solid support.

Materials:

Azide-functionalized peptide-resin

Terminal alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)

Copper(I) source (e.g., Copper(I) iodide - CuI, or Copper(II) sulfate - CuSO₄ with a reducing

agent)

Reducing agent (if using CuSO₄), e.g., Sodium ascorbate

Copper ligand (optional, but recommended to improve efficiency and reduce side reactions),

e.g., Tris(benzyltriazolylmethyl)amine (TBTA)

Base (e.g., DIPEA)

Solvent (e.g., DMF, THF, or a mixture)

Methodology:
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Resin Preparation: Swell the azide-functionalized peptide-resin in the chosen reaction

solvent for at least 30 minutes.

Reaction Cocktail Preparation:

In a separate vial, dissolve the terminal alkyne (5-10 equivalents relative to the peptide) in

the reaction solvent.

If using CuSO₄ and sodium ascorbate, prepare fresh stock solutions.

Reaction Execution:

To the swollen resin, add the solution of the terminal alkyne.

Add the copper(I) source (e.g., CuI, 1-2 equivalents) or the premixed CuSO₄ and ligand

solution.

Add the base (e.g., DIPEA, 5-10 equivalents).

If using CuSO₄, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I)

species.

Agitate the reaction mixture at room temperature for 2-12 hours. The reaction can be

monitored by HPLC analysis of a small cleaved sample.

Washing: Once the reaction is complete, drain the reaction mixture and wash the resin

thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and methanol (3 x 5 mL) to

remove copper salts and excess reagents.

Cleavage and Deprotection: The modified peptide can then be cleaved from the resin and

deprotected using standard procedures (e.g., with a cleavage cocktail containing

trifluoroacetic acid - TFA).

Visualizations
The following diagrams illustrate the experimental workflow and a potential application in drug

development.
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Caption: Workflow for the synthesis and "click" modification of an azide-containing peptide.
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Caption: Application of Fmoc-Dab(N3)-OH in the development of peptide-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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